Cas no 64820-50-4 (2(1H)-Quinazolinone,6-(difluoromethoxy)-4-phenyl-)
64820-50-4 structure
Product Name:2(1H)-Quinazolinone,6-(difluoromethoxy)-4-phenyl-
CAS-nummer:64820-50-4
MF:C15H10F2N2O2
MW:288.248910427094
CID:504042
PubChem ID:63255
Update Time:2025-04-19
2(1H)-Quinazolinone,6-(difluoromethoxy)-4-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Quinazolinone,6-(difluoromethoxy)-4-phenyl-
- 6-(difluoromethoxy)-4-phenyl-1H-quinazolin-2-one
- 64820-50-4
- 2(1H)-Quinazolinone, 6-(difluoromethoxy)-4-phenyl-
- BRN 0685256
- DTXSID40215116
- 6-(Difluoromethoxy)-4-phenyl-2(1H)-quinazolinone
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- Inchi: 1S/C15H10F2N2O2/c16-14(17)21-10-6-7-12-11(8-10)13(19-15(20)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,18,19,20)
- InChI-sleutel: FVBYUVHTOTYGGP-UHFFFAOYSA-N
- LACHT: FC(OC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(N2)=O)F
Berekende eigenschappen
- Exacte massa: 288.071034
- Monoisotopische massa: 288.071034
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 422
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 50.7
Experimentele eigenschappen
- Dichtheid: 1.38
- Brekindex: 1.611
2(1H)-Quinazolinone,6-(difluoromethoxy)-4-phenyl- Gerelateerde literatuur
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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